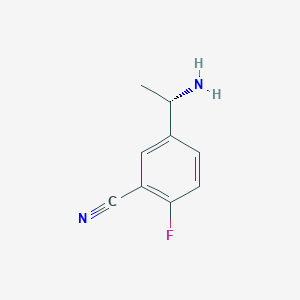

(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile

Description

Context of Fluorinated Organic Molecules in Advanced Chemical Research

The incorporation of fluorine into organic molecules has become a powerful strategy in advanced chemical research. Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorine can dramatically alter the physicochemical properties of a parent compound. These alterations include enhanced thermal and metabolic stability, increased lipophilicity, and modified electronic characteristics.

In medicinal chemistry, these changes can lead to improved drug efficacy and pharmacokinetics. Fluorine substitution can influence a molecule's binding affinity to target proteins, block sites of metabolic degradation, and improve its ability to cross cell membranes. This has led to a significant number of fluorinated pharmaceuticals on the market, treating a wide range of diseases. Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials such as polymers with high chemical resistance and specialized coatings.

The Significance of Benzonitrile (B105546) Scaffolds in Synthetic Chemistry

The benzonitrile scaffold, consisting of a cyano (-CN) group attached to a benzene (B151609) ring, is a cornerstone of synthetic chemistry. It serves as a versatile chemical intermediate for a wide variety of organic transformations. The nitrile group can be hydrolyzed to form amides or carboxylic acids, reduced to yield amines, or participate in cycloaddition reactions to create heterocyclic systems. Aromatic nitriles are foundational in the production of dyes, protective coatings, and resins.

The nitrile pharmacophore is present in over 30 prescribed pharmaceuticals, highlighting its role in drug design. nih.gov The polar nature of the nitrile group can facilitate strong dipole interactions or hydrogen bonding with biological targets, such as enzymes, making it a crucial element for molecular recognition and biological activity. nih.gov Its relative metabolic stability also contributes to its value in designing durable therapeutic agents. nih.gov

Role of Chiral Aminoethyl Moieties in Molecular Design and Synthesis

Chirality, or the "handedness" of a molecule, is a fundamental concept in molecular design, especially in pharmacology. Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity, meaning they interact differently with the different enantiomers (mirror-image isomers) of a chiral drug. One enantiomer may produce a desired therapeutic effect, while the other could be less active, inactive, or even cause adverse effects.

The chiral aminoethyl moiety is a common structural feature in bioactive compounds. The presence of a stereocenter at the carbon atom attached to the amino group dictates the precise three-dimensional arrangement of the molecule. This specific spatial orientation is often critical for achieving a selective and high-affinity interaction with a biological target. Consequently, the development of asymmetric synthesis methods to produce single-enantiomer compounds is a major focus in the pharmaceutical industry, driven by the need for safer and more effective medicines.

Overview of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile as a Representative Chiral Compound

This compound is a molecule that integrates the distinct structural features discussed above. It possesses a fluorinated aromatic ring, a reactive benzonitrile group, and a chiral aminoethyl side chain. This specific combination makes it a compound of interest within the broader class of chiral fluorinated benzonitriles, which are explored as building blocks for complex molecular targets, particularly in the field of drug discovery.

The "(S)" designation specifies the stereochemistry at the chiral center, indicating that it is a single enantiomer. The fluorine atom at the 2-position influences the electronic properties of the benzene ring, while the benzonitrile group at the 1-position and the aminoethyl group at the 5-position provide key points for chemical modification and potential interaction with biological systems. While detailed research findings on this specific compound are not extensively published, its constituent parts suggest its potential as a valuable intermediate in synthetic and medicinal chemistry.

Below are the key identifiers and computed chemical properties for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 870849-70-0 |

| Molecular Formula | C₉H₉FN₂ |

| Molecular Weight | 164.18 g/mol |

| Topological Polar Surface Area (TPSA) | 49.81 Ų |

| Predicted LogP | 1.71708 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Data sourced from chemical supplier databases. chemscene.com

The hydrochloride salt of this compound is also commercially available. cymitquimica.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Structure

3D Structure

Properties

CAS No. |

870849-70-0 |

|---|---|

Molecular Formula |

C9H9FN2 |

Molecular Weight |

164.18 g/mol |

IUPAC Name |

5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile |

InChI |

InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3/t6-/m0/s1 |

InChI Key |

GLURPDBYZSVCJQ-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)C#N)N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)C#N)N |

Origin of Product |

United States |

Stereochemical Dynamics and Enantiocontrol in S 5 1 Aminoethyl 2 Fluorobenzonitrile Systems

Analysis of Stereogenic Centers and Potential Chiral Axes

(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile possesses a single stereogenic center at the carbon atom of the ethyl group to which the amino group is attached. This chiral center is responsible for the existence of two enantiomers, the (S) and (R) forms. The designation (S) indicates the specific spatial arrangement of the substituents around this chiral carbon according to the Cahn-Ingold-Prelog priority rules. msu.edu

| Stereochemical Element | Description |

|---|---|

| Stereogenic Center | The carbon atom of the ethyl group bonded to the amino group. |

| Chiral Axis | Not present in this specific molecule. |

| Enantiomers | Exists as (S) and (R) enantiomers. |

Configurational Stability and Stereochemical Integrity under Reaction Conditions

The configurational stability of the stereogenic center in chiral benzylic amines is crucial for maintaining enantiopurity during synthesis and application. researchgate.net For this compound, the C-N bond at the stereocenter is generally stable under standard reaction conditions. However, factors such as elevated temperatures, strong acidic or basic conditions, and the presence of certain catalysts can potentially lead to racemization. nih.gov

The integrity of the stereocenter is vital in multi-step syntheses where the chiral amine is used as a building block. nih.gov Research on similar chiral amines has shown that protecting the amino group can enhance configurational stability during subsequent chemical transformations. ucl.ac.uk The choice of reagents and reaction conditions is therefore critical to prevent loss of enantiomeric excess. researchgate.net

Dynamic Stereochemistry and Isomerization Processes Relevant to Chiral Aminoethyl Benzonitriles

Dynamic stereochemistry involves the interconversion of stereoisomers. pace.edu In the context of chiral aminoethyl benzonitriles, this could manifest as isomerization or racemization processes. illinois.edu Racemization, the conversion of an enantiomerically pure sample into a mixture of equal parts of both enantiomers, can occur through mechanisms that involve the temporary formation of a planar, achiral intermediate at the stereocenter. rsc.org For instance, oxidation of the amine to an imine, followed by reduction, can lead to a loss of stereochemical information. rsc.org

Transition metal-catalyzed isomerization of allylic amines is another relevant process in the broader context of chiral amine synthesis, though not directly applicable to the saturated ethyl group in the title compound. nih.govacs.orgresearchgate.net Understanding these potential pathways is essential for designing synthetic routes that preserve the desired stereochemistry. google.com

Strategies for Absolute Stereochemistry Determination (e.g., X-ray Diffraction)

Determining the absolute configuration of a chiral molecule is a critical step in its characterization. Single-crystal X-ray diffraction is considered the definitive method for this purpose. nih.govthieme-connect.de This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms and thus the absolute stereochemistry. soton.ac.uk For a successful determination, a suitable single crystal of the compound or a derivative is required. thieme-connect.de

While powerful, X-ray crystallography is not always feasible. soton.ac.uk Alternative methods, often used in conjunction, include vibrational circular dichroism (VCD) and comparison of chiroptical data (like specific rotation) with known compounds. soton.ac.uk The Mosher method, which involves forming diastereomeric amides with a chiral reagent and analyzing the resulting NMR spectra, is another widely used technique for determining the absolute configuration of chiral amines. usm.edu

Enantiopurity Assessment Methodologies (e.g., Chiral Chromatography, NMR with Chiral Shift Reagents)

Assessing the enantiomeric purity, or enantiomeric excess (ee), of a chiral compound is crucial in pharmaceutical applications. High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the most common and reliable methods for this purpose. nih.gov These techniques separate the enantiomers, allowing for their quantification. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for enantiopurity assessment. This can be achieved by converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent, which can then be distinguished by standard NMR. ucl.ac.uknih.govresearchgate.net Alternatively, chiral solvating agents or chiral lanthanide shift reagents can be used to induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their direct quantification without derivatization. nih.gov Both ¹H and ¹⁹F NMR can be utilized for this purpose, with ¹⁹F NMR being particularly useful for fluorine-containing compounds like this compound. frontiersin.org

| Methodology | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and resolution. nih.gov | Requires specialized chiral columns. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. nih.govresearchgate.net | Uses standard NMR instrumentation. ucl.ac.uk | Requires pure derivatizing agent and complete reaction. ucl.ac.uk |

| NMR with Chiral Solvating/Shift Reagents | Formation of transient diastereomeric complexes leading to different chemical shifts. nih.gov | Direct, non-destructive analysis. | Shift differences can be small and concentration-dependent. doi.org |

Chemical Transformations and Derivatization Strategies of S 5 1 Aminoethyl 2 Fluorobenzonitrile

Transformations at the Aminoethyl Side Chain

The primary amine of the (S)-1-aminoethyl group is a versatile handle for a variety of functionalization reactions. Its nucleophilicity and the presence of a stereocenter allow for a range of transformations, including acylation, alkylation, and sulfonamidation, as well as the construction of novel heterocyclic systems.

Amine Functionalization: Acylation, Alkylation, Sulfonamidation Reactions

The primary amine of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile readily undergoes standard amine functionalization reactions. These transformations are fundamental for introducing new functionalities and building molecular complexity.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine, pyridine) yields the corresponding amides. This reaction is typically high-yielding and proceeds without racemization of the chiral center. Enzymatic methods, for instance using Candida Antarctica lipase (B570770) B, have also been employed for the kinetic resolution of racemic primary amines through acylation, highlighting the potential for stereoselective transformations. nih.gov

Alkylation: Direct alkylation of the primary amine can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled approach for mono-alkylation. Alternatively, chiral auxiliaries derived from similar amines have been used in diastereoselective α-alkylation of imides. nih.gov

Sulfonamidation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base affords stable sulfonamides. This functional group is a key component in many pharmaceutical compounds. The resulting sulfonamides can be valuable intermediates for further synthetic manipulations. nih.gov

| Transformation | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride, Benzoyl chloride | Amide |

| Alkylation | Methyl iodide, Benzyl bromide | Secondary Amine |

| Sulfonamidation | p-Toluenesulfonyl chloride | Sulfonamide |

Formation of Heterocyclic Rings onto the Aminoethyl Moiety

The aminoethyl side chain is a key synthon for the construction of various nitrogen-containing heterocyclic rings. The inherent chirality of the starting material allows for the synthesis of enantiomerically pure heterocyclic compounds, which are of significant interest in drug discovery.

By selecting appropriate bifunctional reagents, the amino group can participate in cyclization reactions to form rings of various sizes. For instance, reaction with α,β-unsaturated esters could lead to the formation of piperidinone structures via a Michael addition followed by intramolecular amidation. Similarly, reactions with appropriate electrophiles can lead to the formation of lactams, imidazoles, and indole (B1671886) derivatives. nih.gov The use of (R)-1-phenylethylamine as a chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives illustrates a common strategy where the chiral amine directs the stereochemical outcome of the cyclization. researchgate.net

| Heterocycle Class | Synthetic Strategy Example | Key Reagents |

| Piperidin-2-ones | Michael addition-cyclization | α,β-Unsaturated ester |

| Lactams | Intramolecular amidation | Halo-acyl chloride |

| Tetrahydro-β-carbolines | Bischler–Napieralski cyclization | Tryptamine derivative, Diethyl oxalate |

Carbon-Chain Extension and Stereospecific Modification of the Aminoethyl Group

Modifying the carbon backbone of the aminoethyl side chain while preserving the stereochemistry at the chiral center is a sophisticated strategy for creating structural diversity. One approach involves the conversion of the amine to a suitable leaving group, followed by nucleophilic substitution with a carbon nucleophile. However, maintaining stereochemical integrity can be challenging.

A more reliable method involves the use of the amine as a chiral auxiliary to direct the stereoselective alkylation of a tethered prochiral center. For example, imines derived from chiral amines can be metalated and subsequently alkylated with a high degree of diastereoselectivity. nih.gov This approach allows for the introduction of various alkyl or functionalized groups adjacent to the existing chiral center, effectively extending the carbon chain with stereochemical control.

Reactions Involving the Benzonitrile (B105546) Core

The benzonitrile core of this compound offers two primary sites for chemical transformation: the nitrile group and the aromatic ring.

Modifications of the Nitrile Group (e.g., Reduction to Amines, Hydrolysis, Cyclization Reactions)

The nitrile group is a versatile functional group that can be converted into several other important moieties.

Reduction to Amines: The nitrile can be reduced to a primary amine (a benzylamine (B48309) derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C). libretexts.orgresearchgate.netorganic-chemistry.org This transformation provides a route to diamino compounds, which are valuable ligands and synthetic intermediates. Selective reduction of a nitrile in the presence of other reducible groups can often be achieved by careful choice of reagents and conditions. researchgate.netcalvin.edu

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. organicchemistrytutor.comlibretexts.orgchemistrysteps.comyoutube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions, particularly in base-catalyzed reactions. organicchemistrytutor.com This provides access to amino-fluoro-benzoic acid derivatives.

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, palladium-catalyzed tandem addition/cyclization of ortho-aminobenzonitriles with arylboronic acids has been used to synthesize quinazolines. nih.gov Similarly, cycloaddition reactions with 1,3-dipoles can yield five-membered heterocycles. mdpi.com These reactions leverage the nitrile as an electrophilic component to construct complex ring systems.

| Reaction | Reagents | Product |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Hydrolysis | H₃O⁺/heat or NaOH/heat | Carboxylic Acid (-COOH) |

| Cyclization | Arylboronic acid, Pd catalyst | Quinazoline derivative |

Aromatic Ring Functionalization (e.g., Halogenation, Nitration, Sulfonation, Palladium-Catalyzed Cross-Coupling Reactions like Suzuki-Miyaura)

The electronic nature of the substituents on the aromatic ring—the electron-withdrawing fluoro and cyano groups and the activating aminoethyl group—directs the regioselectivity of further functionalization. The positions ortho and para to the aminoethyl group and meta to the cyano and fluoro groups are generally favored for electrophilic aromatic substitution.

Halogenation, Nitration, and Sulfonation: Standard electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene (B151609) ring. The precise location of substitution will depend on the interplay of the directing effects of the existing groups and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic ring can be further functionalized using powerful C-C bond-forming reactions. While the fluorine atom is generally robust, an additional halide (e.g., Br, I) could be introduced onto the ring to serve as a handle for cross-coupling. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a premier method for forming biaryl structures. researchgate.netbohrium.comyoutube.comnih.gov This reaction is compatible with a wide range of functional groups. nih.gov While direct C-F bond activation for cross-coupling is challenging, it can be achieved under specific catalytic conditions, particularly with electron-deficient aryl fluorides. beilstein-journals.org

| Reaction Type | Example | Key Features |

| Electrophilic Substitution | Nitration (HNO₃/H₂SO₄) | Introduction of a nitro group. |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Forms biaryl compounds. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Forms aryl-alkyne compounds. worktribe.com |

Regioselective C-H Functionalization of the Fluorobenzonitrile Ring

The direct functionalization of carbon-hydrogen (C-H) bonds on the fluorobenzonitrile ring of this compound represents an efficient and atom-economical approach to introduce molecular complexity. The regioselectivity of such transformations is dictated by the electronic and steric influence of the existing substituents: the fluorine atom, the cyano group, and the chiral aminoethyl side chain.

The fluorine atom is known to act as an ortho-directing group in various transition metal-catalyzed C-H activation reactions. acs.org This is attributed to the ability of fluorine to stabilize the transition state of the C-H metalation step. researchgate.netacs.org Consequently, C-H bonds at the C3 position, ortho to the fluorine, are prime targets for functionalization.

Conversely, the cyano group can also exert a directing effect. While typically a meta-director in electrophilic aromatic substitution, in the context of transition metal-catalyzed C-H functionalization, nitrile-based directing groups have been developed to achieve meta-selective C-H activation. nih.govacs.org This is often accomplished by designing a template that coordinates to the nitrile and positions the catalyst for reaction at a distal C-H bond. In the case of this compound, the nitrile group at C1 could potentially direct functionalization to the C6 position.

Furthermore, the aminoethyl side chain at C5 can be transiently modified with a directing group to control regioselectivity. For instance, acylation of the amine could introduce a directing group capable of favoring functionalization at the C4 or C6 positions. The interplay of these directing effects, along with the steric hindrance imposed by the substituents, will ultimately determine the outcome of a given C-H functionalization reaction.

Palladium-catalyzed reactions are commonly employed for such transformations, enabling the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-containing moieties. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high regioselectivity and yield.

Below is a table summarizing potential regioselective C-H functionalization reactions on the fluorobenzonitrile ring of this compound, based on established directing group effects.

| Position of Functionalization | Directing Group Influence | Potential Reaction | Example Reagent | Catalyst/Conditions |

|---|---|---|---|---|

| C3 | Fluorine (ortho) | Arylation | Aryl boronic acid | Pd(OAc)₂, Ligand, Base |

| C6 | Nitrile (meta with template) | Olefination | Alkene | Pd(OAc)₂, Template, Oxidant |

| C4 | Modified Aminoethyl Side Chain (ortho) | Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ |

| C3 | Fluorine (ortho) | Alkylation | Alkyl halide | Pd(OAc)₂, Ligand, Base |

| C6 | Nitrile (meta with template) | Halogenation | N-Halosuccinimide | Pd(OAc)₂, Template |

Scaffold Diversification through Parallel Synthesis Approaches and Combinatorial Libraries

The this compound scaffold is an ideal starting point for the construction of large, diverse collections of compounds through parallel synthesis and the generation of combinatorial libraries. nih.govscilit.com These approaches are instrumental in drug discovery and materials science for rapidly exploring structure-activity relationships. nih.gov

Parallel synthesis allows for the simultaneous creation of a multitude of individual compounds in a spatially addressed format. uniroma1.it This can be achieved by reacting the core scaffold with a diverse set of building blocks. The primary amine of the (S)-5-(1-aminoethyl) side chain is a key handle for diversification. It can readily undergo a variety of reactions, including:

Amide bond formation: Coupling with a library of carboxylic acids.

Reductive amination: Reaction with a library of aldehydes or ketones.

Sulfonamide formation: Reaction with a library of sulfonyl chlorides.

Urea and thiourea (B124793) formation: Reaction with a library of isocyanates or isothiocyanates.

These reactions can be performed in multi-well plates, allowing for the efficient production of hundreds or even thousands of discrete compounds. enamine.net

Combinatorial chemistry takes this a step further by employing split-and-pool synthesis strategies to generate vast libraries of compounds, often as mixtures. nih.gov While individual compound identification can be more complex, this method allows for the exploration of a much larger chemical space.

A hypothetical combinatorial library based on the this compound scaffold could be constructed by first modifying the primary amine and then further functionalizing the aromatic ring. For instance, the amine could be acylated with a set of building blocks (R¹-COOH), and subsequently, the fluorobenzonitrile ring could undergo a regioselective C-H functionalization with another set of building blocks (R²-X).

The table below illustrates a simplified example of a combinatorial library design using the this compound scaffold.

| Scaffold | R¹ Building Blocks (Amide Formation) | R² Building Blocks (C-H Arylation at C3) | Resulting Library Size |

|---|---|---|---|

| This compound | - 100 different carboxylic acids | - 50 different aryl boronic acids | 100 x 50 = 5,000 compounds |

| - R¹-COOH | - R²-B(OH)₂ | ||

| (e.g., acetic acid, benzoic acid, etc.) | (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.) |

The resulting library of compounds would possess significant structural diversity, stemming from the variations in both the R¹ and R² groups. High-throughput screening of such libraries can then be employed to identify compounds with desired biological activities or material properties.

S 5 1 Aminoethyl 2 Fluorobenzonitrile As a Chiral Building Block in Advanced Organic Synthesis

Precursor for Enantiomerically Pure Functional Organic Molecules

The primary application of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile lies in its role as a chiral precursor for the synthesis of enantiomerically pure, biologically active compounds. The defined stereochemistry at the ethylamine (B1201723) side chain is critical, as the biological activity of complex molecules is often dependent on a specific enantiomer. This compound serves as a key intermediate in the synthesis of Orforglipron, an oral, non-peptide glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes and obesity.

Table 1: Profile of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 870849-70-0 |

| Molecular Formula | C₉H₉FN₂ |

| Molecular Weight | 164.18 g/mol |

| Appearance | Not specified, typically an oil or solid |

| Key Features | Chiral center, primary amine, nitrile, fluoro-aromatic ring |

Component in Chiral Ligand and Catalyst Development

Chiral ligands are indispensable in asymmetric catalysis for producing enantiomerically enriched compounds. The structural features of this compound, specifically its C₂-symmetric chiral 1,2-diamine backbone, make it an excellent candidate for development into novel chiral ligands. The primary amine can be readily derivatized to create bidentate or tridentate ligands that can coordinate with transition metals like rhodium, palladium, or copper.

The presence of the fluorobenzonitrile group can electronically tune the resulting metal complex, potentially enhancing catalytic activity and enantioselectivity. For instance, the amine group can be transformed into phosphines, oxazolines, or Schiff bases, which are common coordinating moieties in successful chiral ligands. Although specific ligands derived directly from this compound are not widely reported in mainstream literature, its structural motifs are analogous to those used in well-established ligand families, such as those employed in asymmetric hydrogenation, C-H functionalization, and cross-coupling reactions. The development of ligands from this scaffold represents a promising area for future research in asymmetric synthesis.

Role in the Synthesis of Unnatural Amino Acid Derivatives and Peptidomimetics

Unnatural amino acids (UAAs) and peptidomimetics are critical tools in drug discovery, offering enhanced stability, bioavailability, and novel biological activities compared to their natural counterparts. This compound serves as a valuable scaffold for generating novel UAA derivatives. The core structure resembles a phenylalanine analogue with modifications on the aromatic ring (fluoro and nitrile groups).

The primary amine and the carbon backbone can be incorporated into peptide chains, while the nitrile group offers a handle for further chemical transformations. For example, hydrolysis of the nitrile group would yield a carboxylic acid, completing the amino acid structure and resulting in a novel fluorinated and cyano-functionalized phenylalanine derivative. Such derivatives are of significant interest for creating peptides with constrained conformations or for use as molecular probes. Peptidomimetics can also be designed by using the rigid scaffold of this compound to mimic peptide secondary structures like β-turns, which are often crucial for protein-protein interactions.

Applications in the Construction of Complex Polycyclic and Heterocyclic Systems

The dual functionality of the amine and nitrile groups on the aromatic ring makes this compound a versatile precursor for the synthesis of complex heterocyclic and polycyclic systems. Aminobenzonitriles are well-known starting materials for a variety of fused heterocycles.

For example, the compound can undergo cyclization reactions with various reagents to form nitrogen-containing heterocycles. Reaction with carbon dioxide or its equivalents could lead to the formation of quinazolinone derivatives. broadinstitute.org Similarly, condensation with other bifunctional molecules can be used to construct pyrimidines, benzodiazepines, or other fused systems. The chiral side chain remains intact during these transformations, leading to enantiomerically pure heterocyclic products that are of high interest in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. Patent literature describes the use of related aminobenzonitrile structures in the synthesis of inhibitors for therapeutic targets, underscoring the value of this chemical class in constructing complex, biologically active molecules.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Orforglipron |

Emerging Trends and Future Research Directions in Chiral Fluorobenzonitrile Chemistry

Sustainable and Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of chiral fluorobenzonitriles, aiming to reduce environmental impact and enhance resource efficiency. hims-biocat.eu A primary focus is the development of catalytic methods that replace stoichiometric reagents, minimizing waste generation. Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of chiral amines. manchester.ac.ukbohrium.com Enzymes such as transaminases, amine dehydrogenases, imine reductases, and monoamine oxidases offer high stereoselectivity under mild reaction conditions, presenting a greener alternative to traditional metal-catalyzed processes. bohrium.comwhiterose.ac.uknih.gov

The use of enzymes can circumvent the need for protecting groups and often proceeds in aqueous media, further enhancing the sustainability of the process. mdpi.com For instance, ω-transaminases have been successfully employed for the bio-amination of ketone precursors to afford chiral amines with high enantiomeric excess. mdpi.com Researchers are also exploring the immobilization of these enzymes, which allows for easier catalyst recovery and reuse, contributing to more economically viable and sustainable industrial applications. whiterose.ac.uknih.gov

Another key aspect of green chemistry is the use of renewable resources and the reduction of hazardous byproducts. iosrjournals.org The development of catalytic systems that operate in environmentally benign solvents or even solvent-free conditions is a significant area of research. The overarching goal is to design synthetic routes that are not only efficient and selective but also inherently safer and more sustainable. hims-biocat.eu

Table 1: Comparison of Green Chemistry Approaches in Chiral Amine Synthesis

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, aqueous media. bohrium.comwhiterose.ac.uknih.gov | Reduced waste, high enantiomeric purity, use of renewable catalysts. hims-biocat.eumanchester.ac.uk | Enzyme stability, substrate scope, cofactor regeneration. nih.gov |

| Catalyst Immobilization | Enzymes or metal catalysts fixed on a solid support. whiterose.ac.uknih.gov | Facilitates catalyst recovery and reuse, enhances stability. nih.gov | Potential mass transfer limitations, cost of support materials. |

| Benign Solvents/Solvent-Free Conditions | Use of water, supercritical fluids, or no solvent. | Reduced environmental impact, simplified purification. | Solubility issues, potential for slower reaction rates. |

Flow Chemistry and Automated Synthesis Platforms for Chiral Compound Production

Continuous flow chemistry is revolutionizing the synthesis of chiral compounds, including fluorinated intermediates. mdpi.commdpi.com This technology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for seamless integration of reaction and purification steps. mdpi.comcontractpharma.com For the production of chiral fluorobenzonitriles, flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for achieving high stereoselectivity. researchgate.net

Automated synthesis platforms are being developed to further streamline the production of chiral molecules. imperial.ac.ukresearchgate.net These systems can perform multi-step syntheses, including reaction setup, monitoring, work-up, and purification, with minimal human intervention. researchgate.netresearchgate.net The integration of in-line analytical techniques, such as NMR and FT-IR spectroscopy, allows for real-time optimization and quality control. researchgate.net The combination of flow chemistry and automation paves the way for the rapid and efficient production of libraries of chiral compounds for drug discovery and process development. researchgate.netillinois.edu This approach is particularly beneficial for the synthesis of active pharmaceutical ingredients (APIs), where consistency and quality are paramount. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Optimization

Machine learning models, particularly random forest algorithms and neural networks, can be trained to predict the enantioselectivity of a reaction based on the structure of the substrate, catalyst, and reagents, as well as the reaction conditions. researchgate.netresearchgate.netnih.govarxiv.orgnih.gov This predictive power can significantly reduce the amount of trial-and-error experimentation required, accelerating the development of new synthetic methods. nih.govarxiv.org As these computational tools become more sophisticated, they are expected to play an increasingly integral role in the design of efficient and robust syntheses for valuable chiral fluorobenzonitriles. nih.govacs.org The integration of AI with automated synthesis platforms has the potential to create fully autonomous systems for molecular discovery and manufacturing. asiaresearchnews.com

Exploration of Novel Chiral Catalytic Systems (e.g., Dual Catalysis, Photocatalysis, Electrocatalysis)

The development of novel catalytic systems is a cornerstone of advancing asymmetric synthesis. iosrjournals.orgchiralpedia.com Dual catalysis, where two distinct catalysts work in concert to promote a transformation, has emerged as a powerful strategy for accessing new chemical reactivity and achieving high levels of stereocontrol. acs.orgnih.govbohrium.com For instance, the combination of a chiral organocatalyst and a transition metal catalyst can enable reactions that are not possible with either catalyst alone. nih.govmdpi.com This approach has been successfully applied to the synthesis of chiral amines and other valuable building blocks. acs.orgresearchgate.net

Photocatalysis and electrocatalysis represent frontiers in sustainable and efficient synthesis. frontiersin.org Photocatalysis utilizes light to drive chemical reactions, often under mild conditions, and has been employed in a variety of stereoselective transformations. frontiersin.orgmdpi.com Electrocatalysis, on the other hand, uses electricity to mediate redox reactions, offering a green alternative to chemical oxidants and reductants. acs.orgnih.govchemrxiv.org The application of these technologies to the synthesis of chiral fluorobenzonitriles is an active area of research, with the potential to unlock new, more efficient, and environmentally friendly synthetic routes. researchgate.net The design of novel chiral ligands and catalysts tailored for these energy-efficient methods is a key challenge and a significant opportunity for innovation. chiralpedia.comacs.org

Table 2: Overview of Novel Chiral Catalytic Systems

| Catalytic System | Principle | Potential Application in Chiral Fluorobenzonitrile Synthesis | Key Advantages |

|---|---|---|---|

| Dual Catalysis | Concurrent action of two catalysts to enable a specific transformation. acs.orgnih.gov | Asymmetric C-C and C-N bond formations. acs.orgresearchgate.net | Access to novel reactivity, enhanced stereoselectivity. bohrium.com |

| Photocatalysis | Use of light to initiate and drive chemical reactions. frontiersin.org | Stereoselective radical reactions, C-H functionalization. frontiersin.orgmdpi.com | Mild reaction conditions, use of a renewable energy source. |

| Electrocatalysis | Use of electricity to mediate redox processes. acs.org | Asymmetric reductions and oxidations, C-N bond formation. nih.govchemrxiv.orgresearchgate.net | Avoidance of stoichiometric chemical oxidants/reductants, high atom economy. |

Advanced Mechanistic Elucidation of Complex Stereoselective Processes

A deep understanding of reaction mechanisms is crucial for the rational design and optimization of stereoselective synthetic methods. perkinelmer.com Researchers are increasingly employing a combination of advanced spectroscopic techniques and computational modeling to unravel the intricate details of how chiral catalysts transfer stereochemical information. perkinelmer.comigi-global.com In-situ reaction monitoring using techniques like NMR, IR, and UV-Vis spectroscopy provides valuable kinetic and structural data about reaction intermediates and transition states. rsc.org

For example, detailed kinetic studies can help to identify the rate-determining step of a catalytic cycle, providing insights into how to improve catalyst efficiency. nih.gov Computational methods, such as density functional theory (DFT), are used to model reaction pathways and predict the energies of different stereoisomeric transition states, which is fundamental to understanding the origin of enantioselectivity. researchgate.net This synergistic approach of experimental and computational investigation is essential for the development of next-generation catalysts and for pushing the boundaries of what is possible in asymmetric synthesis. researchgate.netacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.